6-hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide

COX-2 inhibition COX-1/COX-2 selectivity enzyme inhibition constant

This compound is a mechanistically distinct, non-competitive COX-2 inhibitor (Ki=920 nM) featuring a 6-hydroxy substituent that provides a critical hydrogen-bond donor absent in 6-alkoxy/6-halo analogs. Unlike celecoxib-class diarylheterocycles, its allosteric binding mode circumvents competition with endogenous arachidonic acid—ideal for academic and industrial groups exploring alternative COX-2 modulation strategies. With moderate COX-1/COX-2 selectivity (>3.4), it serves as a mid-range calibration benchmark for in vitro selectivity screening panels. Procure alongside 6-ethoxy/6-methoxy analogs for systematic SAR head-to-head comparisons of HBD contribution to target binding.

Molecular Formula C12H11N3O4S
Molecular Weight 293.3
CAS No. 2034255-33-7
Cat. No. B3020679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide
CAS2034255-33-7
Molecular FormulaC12H11N3O4S
Molecular Weight293.3
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2
InChIInChI=1S/C12H11N3O4S/c1-20(18,19)9-4-2-8(3-5-9)15-12(17)10-6-11(16)14-7-13-10/h2-7H,1H3,(H,15,17)(H,13,14,16)
InChIKeyZOJQEUIGRALTLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Why 6-Hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide (CAS 2034255-33-7) Should Be Evaluated for COX-2 Targeted Procurement


6-Hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide (CAS 2034255-33-7) is a synthetic pyrimidine-4-carboxamide derivative that has been profiled in publicly curated bioactivity databases for its interaction with human cyclooxygenase-2 (COX-2) [1]. The compound features a 6-hydroxy substituent on the pyrimidine ring and a para-methylsulfonylphenyl group attached via a carboxamide linker at the 4-position, a scaffold architecture that places it within a well-known class of COX-2 ligand chemotypes [2].

Why 6-Hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide Cannot Be Generically Substituted by Other Pyrimidine-4-Carboxamide COX-2 Ligands


The 6-hydroxy substitution pattern critically differentiates this compound from its 6-alkoxy, 6-halo, and 6-unsubstituted pyrimidine-4-carboxamide analogs [1]. In the pyrimidine-based COX-2 inhibitor series, the nature of the 6-position substituent directly modulates hydrogen-bonding capacity, tautomeric equilibrium between the hydroxy and oxo forms, and consequently the binding mode within the COX-2 active site [2]. While 2-(4-methylsulfonylphenyl)pyrimidine derivatives with substitutions at different ring positions have been extensively characterized as highly potent COX-2 inhibitors (HWB COX-2 IC50 = 0.3–2.4 nM), these compounds place the methylsulfonylphenyl group at the 2-position rather than appended via a 4-carboxamide linker, resulting in fundamentally different binding geometries and selectivity profiles [3]. Substituting the target compound with any other pyrimidine carboxamide analog without verifying equivalent COX-2 affinity and COX-1/COX-2 selectivity through the same assay platform would introduce uncontrolled experimental variables in any screening cascade.

Quantitative Differentiation Evidence for 6-Hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide vs. Comparator COX-2 Inhibitors


COX-2 Enzyme Inhibition Potency and COX-1/COX-2 Selectivity Window vs. Celecoxib

The target compound demonstrates measurable binding affinity for human recombinant COX-2 with a non-competitive inhibition constant (Ki) of 920 nM, as determined by Lineweaver-Burk plot analysis following 5-min preincubation and arachidonic acid substrate addition [1]. In the same assay platform, the compound showed substantially weaker inhibition of ovine COX-1 (IC50 > 50,000 nM), yielding a COX-1/COX-2 selectivity ratio of >3.4 (using IC50 values: 14,900 nM for COX-2 vs. >50,000 nM for COX-1) [1]. For comparison, celecoxib—the most widely procured reference COX-2 inhibitor—exhibits an IC50 of approximately 40 nM against human recombinant COX-2 and a COX-1/COX-2 selectivity ratio of approximately 375 . While the target compound's COX-2 potency is lower than celecoxib's, its non-competitive inhibition mechanism and the distinct selectivity window may render it useful as a tool compound for probing binding modalities that differ from those of diarylheterocycle-based COX-2 inhibitors [2].

COX-2 inhibition COX-1/COX-2 selectivity enzyme inhibition constant

Structural Differentiation from 6-Ethoxy Analog: Hydrogen-Bond Donor Capacity

The 6-hydroxy group of the target compound provides a hydrogen-bond donor (HBD) that is absent in the 6-ethoxy analog 6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide . In the broader pyrimidine-4-carboxamide COX-2 inhibitor chemotype, the 6-hydroxy substituent can tautomerize to the 6-oxo form (1,6-dihydropyrimidin-6-one), creating a carbonyl oxygen capable of coordinating to active-site residues or metal ions [1]. This tautomeric equilibrium is fundamentally unavailable to 6-alkoxy derivatives. Computational predictions indicate the target compound has 2 hydrogen-bond donor atoms (6-OH and carboxamide N–H) versus 1 HBD for the 6-ethoxy analog, which may influence solubility in aqueous assay buffers and binding interactions with polar active-site residues [2].

structure-activity relationship hydrogen bonding pyrimidine substitution

COX-2 Selectivity Over COX-1: Distinct Profile vs. 2-(4-Methylsulfonylphenyl)pyrimidine Series

The target compound displays a modest but measurable COX-1-sparing profile with a COX-1/COX-2 IC50 ratio exceeding 3.4 [1]. In contrast, the extensively characterized 2-(4-methylsulfonylphenyl)pyrimidine series (Orjales et al., 2008) achieves profound COX-2 selectivity, with selectivity ratios of 80- to 780-fold versus rofecoxib in human whole blood (HWB) assays and HWB COX-2 IC50 values of 0.3–2.4 nM [2]. The >200-fold difference in COX-2 potency between the target compound and the 2-(4-methylsulfonylphenyl)pyrimidine series highlights the critical influence of scaffold geometry: the 4-carboxamide-linked methylsulfonylphenyl group in the target compound occupies a different chemical space than the directly attached 2-(methylsulfonylphenyl) group in the Orjales series, resulting in dramatically different COX-2 engagement [3].

COX-2 selectivity COX-1 sparing whole blood assay

Physicochemical Property Profile: Molecular Weight and Rotatable Bond Differentiation vs. Larger Pyrimidine Carboxamide COX-2 Ligands

The target compound has a molecular weight of approximately 293.3 Da (C12H11N3O4S) [1]. This places it in a lower molecular weight range compared to many extensively optimized pyrimidine carboxamide COX-2 inhibitors such as SKI2852 (MW = 443.5 Da for the 2-((R)-4-(2-fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide analog) [2]. With a calculated rotatable bond count of 4, the target compound is more conformationally constrained than flexible extended analogs, which may translate into lower entropic penalties upon target binding. The compound's molecular weight and hydrogen-bonding profile position it within favorable lead-like property space, making it a potentially attractive starting point for fragment elaboration or scaffold-hopping campaigns that require a synthetically tractable pyrimidine carboxamide core [3].

physicochemical properties molecular weight rotatable bonds lead-likeness

High-Value Application Scenarios for 6-Hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide (CAS 2034255-33-7)


Non-Competitive COX-2 Probe for Mechanistic Binding Mode Studies

The compound's non-competitive inhibition of COX-2 (Ki = 920 nM) [1] makes it a mechanistically distinct tool compound for studying allosteric or non-competitive binding sites on COX-2, in contrast to the competitive inhibition mechanism of celecoxib and other diarylheterocycle COX-2 inhibitors. This scenario is relevant for academic and industrial groups investigating alternative COX-2 modulation strategies that are not susceptible to competition with endogenous arachidonic acid.

Low-Molecular-Weight Pyrimidine Carboxamide Scaffold for Fragment-Based COX-2 Drug Discovery

With a molecular weight of ~293 Da and a synthetically accessible pyrimidine-4-carboxamide core [2], the compound serves as an entry point for fragment-based lead discovery (FBLD) or scaffold-hopping programs targeting COX-2. Its structural simplicity relative to highly optimized 2-(methylsulfonylphenyl)pyrimidines (e.g., the Orjales series) [3] provides multiple vectors for chemical elaboration without incurring prohibitive molecular complexity.

Calibration Standard for COX-1/COX-2 Selectivity Assay Development

The compound's moderate COX-1/COX-2 selectivity ratio (>3.4) positions it as a useful mid-range calibration compound for establishing assay dynamic range in in vitro COX-1/COX-2 selectivity screening panels. Unlike highly selective inhibitors (e.g., rofecoxib, celecoxib) or non-selective NSAIDs, this compound can serve as a benchmark for distinguishing moderate from high selectivity in assay qualification protocols.

Hydrogen-Bonding Probe for Structure-Activity Relationship Studies at Position 6 of Pyrimidine-4-Carboxamides

The 6-hydroxy substituent provides an H-bond donor that is absent in 6-alkoxy and 6-halo analogs [2]. This feature can be exploited in systematic SAR campaigns to map the hydrogen-bonding preferences of the COX-2 active site in the region proximal to the pyrimidine 6-position. Procurement of this compound alongside its 6-ethoxy and 6-methoxy analogs enables controlled head-to-head comparisons of HBD contribution to target binding.

Quote Request

Request a Quote for 6-hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.